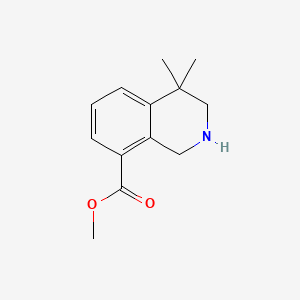

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

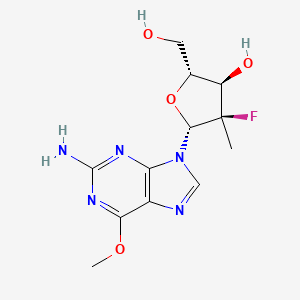

“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate” is a compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They have garnered significant attention due to their broad range of applications in asymmetric catalysis as chiral scaffolds .

Synthesis Analysis

The synthesis of tetrahydroisoquinolines has been a subject of considerable research interest. Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system containing a nitrogen atom . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Also, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinolines vary depending on their specific structure. For example, 1,2,3,4-Tetrahydroisoquinoline has a melting point of −30 °C, a boiling point of 232-233 °C, and a density of 1.064 g/mL at 25 °C .科学的研究の応用

Neurodegenerative Disease Research

This compound is part of the tetrahydroisoquinoline (THIQ) class, which has shown potential in the treatment of neurodegenerative disorders. The THIQ scaffold is being explored for its neuroprotective properties, which could lead to new therapeutic agents for diseases like Parkinson’s and Alzheimer’s .

Infectious Disease Treatment

Researchers are investigating the antibacterial and antifungal activities of THIQ analogs. Methyl 4,4-dimethyl-THIQ-8-carboxylate could serve as a lead compound for developing new medications to combat resistant strains of various pathogens .

Synthetic Medicinal Chemistry

The compound’s structure is conducive to synthetic modifications, making it a valuable scaffold in medicinal chemistry. It can be used to create a variety of derivatives with potential pharmacological activities .

Structural–Activity Relationship (SAR) Studies

Due to its diverse biological activities, this compound is ideal for SAR studies, which can help in understanding the relationship between the chemical structure and biological activity, leading to the optimization of drug candidates .

Enzyme Inhibitor Development

The THIQ core structure is found in many enzyme inhibitors. Methyl 4,4-dimethyl-THIQ-8-carboxylate could be used to develop inhibitors that are more selective and potent, with applications in treating various diseases .

Receptor Ligand Synthesis

This compound can be used to synthesize potent receptor ligands. Such ligands have applications in studying receptor functions and could lead to the discovery of new drugs .

Optimization of Therapeutic Peptides

The compound can act as a conformationally restricted analog of phenylalanine, which is often used in the design of therapeutic peptides. This can result in increased bioavailability, selectivity, and potency of peptide-based drugs .

Heterocyclic Compound Synthesis

As a synthetic intermediate, Methyl 4,4-dimethyl-THIQ-8-carboxylate is used in the synthesis of biologically active heterocyclic compounds. These compounds have a wide range of applications, including the treatment of cancer and other disorders .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-9(12(15)16-3)5-4-6-11(10)13/h4-6,14H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAKCQGVRNKARJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(C=CC=C21)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745265 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

CAS RN |

1203683-50-4 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B598390.png)

![Methyl [(E)-(4-methylphenyl)methylene]carbamate](/img/structure/B598404.png)

![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)